1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18821454
Molecular Formula: C11H9F5OS
Molecular Weight: 284.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F5OS |
|---|---|
| Molecular Weight | 284.25 g/mol |
| IUPAC Name | 1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9F5OS/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
| Standard InChI Key | ASUOWRAZUSNDPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)F |
Introduction
Molecular Structure and Nomenclature
Systematic Identification
The IUPAC name 1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one delineates its structure unambiguously:
-
Propan-2-one backbone: A three-carbon ketone (CH3-C(O)-CH2-).
-
Phenyl substituent: A benzene ring attached to the central carbon of the ketone.
-
3-Difluoromethyl group: A -CF2H moiety at the phenyl ring’s third position.
-
5-Trifluoromethylthio group: A -SCF3 group at the fifth position.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H9F5OS |
| Molecular Weight | 284.24 g/mol |
| Key Functional Groups | Ketone, -CF2H, -SCF3 |
The presence of fluorine atoms enhances electronegativity and lipophilicity, influencing solubility and metabolic stability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can be conceptualized in three stages:
-
Construction of the substituted phenyl ring.
-
Introduction of the trifluoromethylthio (-SCF3) group.
-
Formation of the propan-2-one moiety.
Diazotation and Coupling Reactions
A patent detailing the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one (a structural analog) provides a foundational approach . The process involves:
-
Diazotation of 3-trifluoromethylaniline to form a diazonium salt.
-
Reaction with isopropenyl acetate in the presence of cuprous chloride to yield the ketone.
Adapting this method for the target compound would require:
-
Starting with 3-difluoromethyl-5-aminothiophenol instead of 3-trifluoromethylaniline.
-
Introducing the -SCF3 group via electrophilic trifluoromethylthiolation .
Table 2: Key Synthetic Steps
| Step | Reaction | Conditions | Reference |
|---|---|---|---|
| 1 | Diazotation of 3-difluoromethyl-5-aminothiophenol | H2O, NaNO2, HCl, 0–5°C | |
| 2 | Trifluoromethylthiolation | MSA/TfOH, SCF3 reagent | |
| 3 | Ketone formation | Isopropenyl acetate, CuCl |
Challenges and Optimizations
-
Regioselectivity: Ensuring the -SCF3 group occupies the 5-position requires careful control of electrophilic substitution .
-
Purification: Bisulfite complex formation or vacuum distillation may be employed to isolate the ketone .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Fluorinated aryl ketones generally exhibit high thermal stability due to strong C-F bonds.
-
Hydrolytic Sensitivity: The ketone group may undergo nucleophilic attack under acidic or basic conditions.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: A molecular ion peak at m/z 284.24 confirms the molecular weight.
Biological Activity and Applications
Material Science Applications
-
Liquid Crystals: Fluorinated ketones improve thermal and chemical stability in display technologies.
-
Polymer Additives: Enhance flame retardancy and weather resistance.
Industrial and Regulatory Considerations
Scalability
-
Cost of Fluorination: Introducing -CF2H and -SCF3 groups requires expensive reagents like (difluoromethyl)dibenzothiophenium salts .
-
Waste Management: Fluorinated byproducts necessitate specialized disposal protocols.
Future Directions
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume